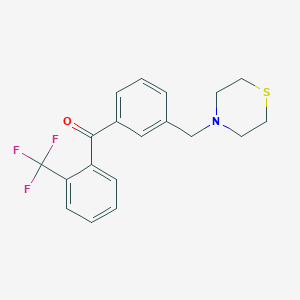

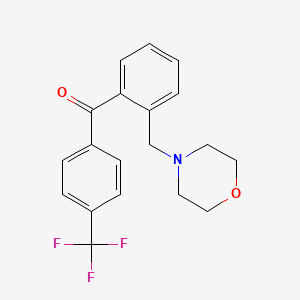

2-Morpholinomethyl-4'-trifluoromethylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of a key intermediate for DNA-PK inhibitors involved the use of allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . Another study described the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole, which was achieved through an intermediate compound . Additionally, the synthesis of a morpholine derivative with potential molluscicidal activity was performed in two steps, showcasing the versatility of morpholine in chemical synthesis .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of several morpholine derivatives. For example, the crystal structure of a morpholinium salt was analyzed, revealing the presence of N-H...O hydrogen bonds and a centrosymmetric ring with a graph-set descriptor . The molecular structure of a morpholinomethyl derivative was also determined, with the crystal packing exhibiting various intermolecular interactions . Furthermore, the dihedral angles between different rings in a morpholine-containing compound were measured, providing insight into the spatial arrangement of the molecule .

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be inferred from the synthesis methods and the resulting structures. The coupling reaction used to prepare a diazenyl-morpholine compound and the subsequent photophysical characterization suggest that morpholine derivatives can participate in a variety of chemical reactions, including coupling and cyclization . The reaction of phenacyl thiocyanate with morpholine to synthesize a thiazole derivative further demonstrates the chemical versatility of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be diverse, as indicated by the different compounds synthesized and characterized in the studies. The crystal packing, hydrogen bonding, and intermolecular interactions observed in the structures suggest that these compounds can have distinct solid-state properties . The photophysical properties of a diazenyl-morpholine compound, including absorption and emission spectra, provide information on the electronic properties of these types of molecules . The biological activity of a morpholine-containing compound as a molluscicidal agent also highlights the potential for diverse chemical properties and applications .

科学研究应用

1. Synthesis and Characterization of Biologically Active Derivatives

- Research has led to the synthesis and characterization of biologically active derivatives, such as 1,2,4-triazole derivatives incorporating the morpholinomethyl group. These derivatives display various intermolecular interactions, which are crucial for their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Key Precursors in DNA-dependent Protein Kinase Inhibitors

- The compound has been used in the synthesis of key intermediates for DNA-dependent protein kinase (DNA-PK) inhibitors, showcasing its significance in the development of novel therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

3. Role in Ionic Liquid Properties and Chemical Reactions

- Studies have investigated the morpholino-induced elimination reactions and the properties of ionic liquids, highlighting its role in understanding solvent systems and reaction kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).

4. Application in Corrosion Inhibition Studies

- Morpholinomethyl derivatives have been examined for their inhibitive action on corrosion, particularly in steel. This application is crucial in industrial and material sciences (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

5. Synthesis of Phenols and Naphthol Derivatives

- The compound is involved in the synthesis of phenols and naphthol with morpholinomethyl pendants, which are important in organometallic chemistry and materials science (Tian, Zhang, Shen, & Zou, 1999).

6. Photophysical Characterization in Organic Chemistry

- Research has explored the synthesis and photophysical characterization of compounds containing the morpholinomethyl group, contributing to the understanding of organic photochemistry (Chin, Phipps, Fronczek, & Isovitsch, 2010).

属性

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBPEVTZTOSSFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643552 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898750-83-9 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)